Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate
Overview
Description
Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate is a complex organic compound characterized by its cyclopropane ring and tert-butoxycarbonyl (Boc) protected amino group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropane derivatives and amino acids.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst like sulfuric acid or an acid chloride method.
Industrial Production Methods:
Flow Chemistry: Flow microreactors are employed for the efficient and sustainable synthesis of tert-butyl esters, including this compound.
Batch Processes: Large-scale production may involve batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, often facilitated by strong nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂, Pd/C
Substitution: NaOH, KI, heat
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted cyclopropanes, amino derivatives
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in peptide synthesis and protein modification studies. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization. The cyclopropane ring can participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Ethyl (1S,2R)-2-((benzyloxycarbonyl)amino)cyclopropane-1-carboxylate
Ethyl (1S,2R)-2-((methylsulfonyl)amino)cyclopropane-1-carboxylate
Ethyl (1S,2R)-2-((tert-butyldimethylsilyl)amino)cyclopropane-1-carboxylate
Uniqueness: Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate stands out due to its tert-butoxycarbonyl protecting group, which offers stability and ease of deprotection compared to other protecting groups.
This compound's unique structure and versatile reactivity make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical transformations and its role in the synthesis of complex molecules highlight its importance in modern chemistry.
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Properties
IUPAC Name |
ethyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCFOWMOJLYSPS-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H]1NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801134236 | |
Record name | rel-Ethyl (1R,2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421676-91-6 | |
Record name | rel-Ethyl (1R,2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421676-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-Ethyl (1R,2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801134236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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